The synthesis of (1S)-1-(4-fluorophenyl)but-3-en-1-amine can be achieved through several methodologies, predominantly involving the reaction of appropriate starting materials under controlled conditions.
Common Synthesis Methods:
Parameters to Consider:
The molecular structure of (1S)-1-(4-fluorophenyl)but-3-en-1-amine features:
Structural Data:
(1S)-1-(4-fluorophenyl)but-3-en-1-amine participates in several chemical reactions:
Reactivity Considerations:
The presence of both an amine and an alkene makes this compound versatile for various synthetic applications, particularly in creating more complex molecules through multi-step synthesis.
The mechanism of action for (1S)-1-(4-fluorophenyl)but-3-en-1-amine can be explored through its interactions with biological targets:
Data Analysis:
Quantitative structure–activity relationship (QSAR) studies could provide insights into how structural modifications influence biological activity, guiding future drug design efforts.
Key physical and chemical properties of (1S)-1-(4-fluorophenyl)but-3-en-1-amine include:
Analytical Techniques:
Characterization methods such as nuclear magnetic resonance spectroscopy (NMR), infrared spectroscopy (IR), and mass spectrometry (MS) are essential for confirming structure and purity.
(1S)-1-(4-fluorophenyl)but-3-en-1-amine has various scientific applications:
Chiral amines constitute fundamental structural components in neuropharmacology due to their prevalence in neurotransmitters and neuromodulators. The stereochemical configuration of amines such as (1S)-1-(4-fluorophenyl)but-3-en-1-amine critically determines their biological activity profiles, as neuronal receptors exhibit pronounced enantioselectivity. For instance, dopaminergic receptors discriminate between enantiomers with activity differentials exceeding 160-fold, as observed with R-(+)-dinapsoline—a potent dopamine D1 receptor agonist where the S-enantiomer demonstrates significantly reduced efficacy [5]. This stereospecificity arises from the precise three-dimensional binding requirements of G-protein coupled receptors and ion channels, necessitating enantiomerically pure synthesis for therapeutic development.
The terminal alkene functionality in (1S)-1-(4-fluorophenyl)but-3-en-1-amine provides synthetic versatility for structural diversification toward neuroactive scaffolds. This chemical handle enables transition-metal catalyzed couplings, radical additions, and cyclizations to access complex amines, including substituted pyrrolidines, piperidines, and β-phenethylamines prevalent in neuropharmacological agents. The compound's primary amine group facilitates salt formation for improved solubility and bioavailability, while also serving as a hydrogen-bond donor/acceptor for target engagement. These features underscore its utility as a building block for central nervous system drug discovery programs focused on depression, anxiety, schizophrenia, and neurodegenerative disorders [4] [5].
Table 1: Neuropharmacologically Active Chiral Amines Structurally Related to (1S)-1-(4-Fluorophenyl)but-3-en-1-amine
Compound Name | Biological Target | Enantiomeric Preference | Activity Differential (vs. Counter-enantiomer) |
---|---|---|---|
R-(+)-Dinapsoline | Dopamine D1 Receptor | R-enantiomer | 161-fold higher potency |
(S)-Fluoxetine | Serotonin Transporter | S-enantiomer | 100-fold greater affinity |
R-(−)-Salsolinol | Dopaminergic System | R-enantiomer | Selective neurotoxicity |
(1S)-1-(4-Fluorophenyl)but-3-en-1-amine | Synthetic Intermediate | Undetermined (Theoretical) | N/A (Structural analog development) |
The 4-fluorophenyl moiety in (1S)-1-(4-fluorophenyl)but-3-en-1-amine confers multifaceted biochemical advantages critical to drug design. Fluorine's strong electronegativity (Pauling scale: 4.0) and modest steric demand (van der Waals radius: 1.47 Å) create a unique bioisosteric profile that enhances binding affinity and optimizes absorption, distribution, metabolism, and excretion properties. In neuroactive compounds, para-fluorination of phenyl rings enhances blood-brain barrier penetration due to increased lipophilicity (measured by log P increases of 0.2-0.5 units) while maintaining favorable metabolic stability through resistance to cytochrome P450-mediated oxidation [6] [8].
This motif demonstrates remarkable versatility across therapeutic categories. In selective serotonin reuptake inhibitors (e.g., Fluoxetine and Paroxetine), the 4-fluorophenyl group engages in edge-to-face aromatic interactions and orthogonal dipole alignments within the transporter binding pocket. Antifungal agents (e.g., Voriconazole) leverage fluorine to enhance target affinity toward fungal cytochrome P450 enzymes, while anticancer agents (e.g., Abemaciclib) utilize the group for pharmacokinetic optimization. Within (1S)-1-(4-fluorophenyl)but-3-en-1-amine, this moiety likely directs molecular orientation toward biological targets through cation-π interactions between the protonated amine and the electron-deficient aromatic system, potentially enhancing receptor affinity [6] [8].
Table 2: Therapeutic Agents Featuring the 4-Fluorophenyl Motif
Therapeutic Agent | Pharmacological Class | Role of 4-Fluorophenyl Group |
---|---|---|
Fluoxetine | Antidepressant (SSRI) | Serotonin transporter binding enhancement |
Paroxetine | Antidepressant (SSRI) | Transporter affinity and metabolic stability |
Voriconazole | Antifungal | Target affinity and pharmacokinetic optimization |
Abemaciclib | Anticancer (CDK4/6 inhibitor) | Kinase binding and distribution properties |
(1S)-1-(4-Fluorophenyl)but-3-en-1-amine | Neuropharmacological Intermediate | Electronic modulation and metabolic stabilization |
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: